molecular formula C10H14BrN3 B1530199 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine CAS No. 1289089-91-3

5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine

Cat. No. B1530199
M. Wt: 256.14 g/mol
InChI Key: DGDMWWAUXIIAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-B


Scientific Research Applications

Application 1: Antimicrobial and Antioxidant Evaluation

  • Summary of the Application: This compound has been used in the synthesis of novel pyrimidine-based derivatives with pendant pyrazoles . These derivatives were then evaluated for their antimicrobial and antioxidant properties .
  • Methods of Application or Experimental Procedures: The compound was used in the synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl appended in C 4 position . This was achieved via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate .
  • Results or Outcomes: The inhibitory and hydrogen-atom donating abilities of the synthesized products were assessed against nine pathogens including six bacterial strains (both Gram-negative and Gram-positive), three fungal strains and DPPH free radicals . Notable antioxidant properties were not observed with the products . The inhibition zone diameters were determined in the range of 10.51–18.44 mm via Kirby-Bauer disk diffusion method . 5-Bromo-4-methyl-6-pyrazolylpyrimidine containing 2-(4-methylpiperazin) substituent showed the best antioxidant and antimicrobial effects .

Application 2: Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

  • Summary of the Application: This compound has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
  • Methods of Application or Experimental Procedures: The compound was used in a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 3: Synthesis of 5-(phenylethynyl)pyrimidine

  • Summary of the Application: This compound has been used in the synthesis of 5-(phenylethynyl)pyrimidine .
  • Methods of Application or Experimental Procedures: The compound was used in a microwave-assisted organic synthesis (MAOS) Sonogashira protocol .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 4: Synthesis of Pyrimidine Derivatives

  • Summary of the Application: This compound has been used in the synthesis of pyrimidine derivatives .
  • Methods of Application or Experimental Procedures: The compound was used in a reaction with 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 5: Synthesis of Bromopyrimidines

  • Summary of the Application: This compound has been used in the synthesis of bromopyrimidines .
  • Methods of Application or Experimental Procedures: The compound was used in a S N Ar reaction with various anilines in the presence of DIPEA in isopropanol .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

properties

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-8-2-4-14(5-3-8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDMWWAUXIIAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
叶文君, 陈玉梅, 陈冬梅, 郭倩… - Journal of Synthetic …, 2021 - search.ebscohost.com
: 嘧啶类衍生物在医药, 化工和功能材料等领域有着重要应用. 在药物研发, 特别是抗癌药物研发领域中, 5-溴-2-(4-甲基哌啶-1-基) 嘧啶是一种含嘧啶环的重要中间体. 本文通过一步芳香亲核取代…
Number of citations: 3 search.ebscohost.com

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